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Compound Name:
5,7,3'-Trihydroxy-4'-methoxy-8-

prenylflavanone

Cat. No.: B1254976 Get Quote

An In-depth Technical Guide on 5,7,3'-
Trihydroxy-4'-methoxy-8-prenylflavanone
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activities of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a prenylated

flavonoid of significant interest in pharmacological research. This document details its

physicochemical characteristics, summarizes its known biological effects with a focus on its

roles as an ABCG2 inhibitor and an antimutagenic agent, and provides methodologies for key

experimental protocols. Furthermore, this guide includes visual representations of relevant

signaling pathways and experimental workflows to facilitate a deeper understanding of its

mechanism of action and potential therapeutic applications.

Chemical Structure and Properties
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a natural flavonoid distinguished by a

flavanone core structure substituted with three hydroxyl groups, one methoxy group, and a

prenyl group.[1] This compound has been isolated from natural sources, including the barks

and flowers of Azadirachta indica (Neem tree).[1]
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Chemical Structure:

IUPAC Name: (2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-en-1-

yl)chroman-4-one[1]

Molecular Formula: C₂₁H₂₂O₆[1]

Molecular Weight: 370.4 g/mol [1]

CAS Number: 1268140-15-3[1]

Physicochemical Properties:

A summary of the known and computed physicochemical properties of 5,7,3'-Trihydroxy-4'-
methoxy-8-prenylflavanone is presented in the table below. While experimental data for some

properties are limited, computed values provide valuable insights.

Property Value Source

Appearance Powder [1]

Purity >98% [1]

Solubility 10 mM in DMSO

XLogP3 3.5 [2]

Topological Polar Surface Area 96.2 Å² [2]

Hydrogen Bond Donor Count 3 [2]

Hydrogen Bond Acceptor

Count
6 [2]

Rotatable Bond Count 4

Exact Mass 370.141638 g/mol [2]

Spectral Data:
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Detailed experimental spectral data for 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is

not widely available in public databases. However, based on the analysis of similar flavonoid

structures, the following characteristic spectral features can be anticipated:

¹H NMR: Signals corresponding to the aromatic protons of the A and B rings, the

characteristic protons of the flavanone C-ring, the methoxy group, and the prenyl group.

¹³C NMR: Resonances for the carbon atoms of the flavonoid skeleton, the methoxy carbon,

and the carbons of the prenyl substituent.

Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the

compound, along with fragmentation patterns characteristic of the flavanone structure.

UV-Vis Spectroscopy: Absorption bands in the UV-visible region typical for flavanones, which

can be influenced by the solvent and the presence of shift reagents.

Infrared (IR) Spectroscopy: Absorption bands corresponding to the hydroxyl, carbonyl, ether,

and aromatic functional groups present in the molecule.

Biological Activities and Mechanism of Action
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone has demonstrated significant biological

activities, primarily as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2) and as

an antimutagenic agent through the inhibition of cytochrome P450 enzymes.

Inhibition of ABCG2 (Breast Cancer Resistance Protein)
This flavanone is a potent inhibitor of the ABCG2 transporter, a protein implicated in multidrug

resistance in cancer cells.

IC₅₀ Value: 6.6 µM

The inhibition of ABCG2 by this compound can reverse multidrug resistance by preventing the

efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular

concentration and enhancing their efficacy.

Signaling Pathway: Reversal of Multidrug Resistance
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Mechanism of ABCG2 Inhibition
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Caption: Inhibition of ABCG2 transporter by the flavanone, leading to increased drug

accumulation and cell death.

Antimutagenic Activity
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone exhibits antimutagenic properties by

inhibiting the metabolic activation of pro-carcinogens. This effect is primarily mediated through

the inhibition of cytochrome P450 1A (CYP1A) enzymes. These enzymes are responsible for

converting heterocyclic amines, found in cooked foods, into mutagenic compounds that can

damage DNA and initiate carcinogenesis. By inhibiting CYP1A, this flavanone prevents the

formation of these harmful mutagens.

Signaling Pathway: Inhibition of Pro-carcinogen Activation
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Mechanism of Antimutagenic Activity
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Caption: Inhibition of CYP1A by the flavanone prevents the metabolic activation of pro-

carcinogens.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research.

The following sections outline the methodologies for the isolation of 5,7,3'-Trihydroxy-4'-
methoxy-8-prenylflavanone and the assays used to determine its biological activities.
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Isolation from Azadirachta indica
The following is a general workflow for the isolation of prenylated flavanones from plant

material, based on common phytochemical techniques.

Experimental Workflow: Isolation of the Flavanone
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Caption: A typical workflow for the isolation and purification of the target flavanone from its

natural source.

Methodology:

Plant Material and Extraction: Dried and powdered flowers of Azadirachta indica are

extracted with methanol at room temperature. The solvent is then evaporated under reduced

pressure to obtain a crude extract.

Solvent Partitioning: The crude extract is suspended in water and partitioned successively

with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to

separate compounds based on their polarity. The flavanone is typically enriched in the ethyl

acetate fraction.

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography

on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of

hexane and ethyl acetate with increasing proportions of ethyl acetate, to separate the

different components.

Purification: Fractions containing the desired compound, as identified by thin-layer

chromatography (TLC), are pooled and further purified using preparative high-performance

liquid chromatography (HPLC) or preparative TLC to yield the pure 5,7,3'-Trihydroxy-4'-
methoxy-8-prenylflavanone.

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic

methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

ABCG2 Inhibition Assay
The inhibitory activity of the flavanone on the ABCG2 transporter can be assessed using a dye

exclusion assay with a fluorescent substrate of ABCG2, such as Hoechst 33342 or

pheophorbide A.

Methodology:

Cell Culture: A cancer cell line that overexpresses ABCG2 (e.g., NCI-H460/MX20) and its

parental non-resistant cell line are cultured under standard conditions.
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Assay Preparation: Cells are harvested and resuspended in a suitable buffer.

Incubation: The cells are pre-incubated with various concentrations of 5,7,3'-Trihydroxy-4'-
methoxy-8-prenylflavanone or a known ABCG2 inhibitor (positive control) for a short

period.

Substrate Addition: A fluorescent substrate of ABCG2 is added to the cell suspension.

Flow Cytometry Analysis: The intracellular accumulation of the fluorescent substrate is

measured using a flow cytometer. Increased fluorescence intensity in the presence of the

flavanone indicates inhibition of the ABCG2-mediated efflux.

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against

the concentration of the flavanone.

Antimutagenicity Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemicals. To

determine the antimutagenic activity of the flavanone, the assay is modified to include a

metabolic activation system (S9 fraction) and a known mutagen.

Methodology:

Bacterial Strain: A specific strain of Salmonella typhimurium that is auxotrophic for histidine

(e.g., TA98 or TA100) is used.

Metabolic Activation: The S9 fraction, typically prepared from the liver of rats induced with

Aroclor 1254, is used as an external source of metabolic enzymes.

Assay Procedure:

A mixture containing the bacterial strain, the S9 mix, a known mutagen (e.g., a

heterocyclic amine), and various concentrations of 5,7,3'-Trihydroxy-4'-methoxy-8-
prenylflavanone is prepared.

The mixture is incubated and then plated on a minimal glucose agar medium.

The plates are incubated for 48-72 hours.
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Data Analysis: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted. A significant reduction in the number of revertant colonies in

the presence of the flavanone indicates its antimutagenic activity.

Conclusion
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a promising natural compound with

significant potential in cancer therapy and chemoprevention. Its ability to inhibit the ABCG2

multidrug resistance transporter and to prevent the metabolic activation of pro-carcinogens

highlights its importance for further investigation. The experimental protocols detailed in this

guide provide a foundation for researchers to explore the therapeutic applications of this and

similar flavonoids. Future research should focus on obtaining more comprehensive

physicochemical data, elucidating its effects on other cellular pathways, and evaluating its

efficacy and safety in preclinical and clinical studies.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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